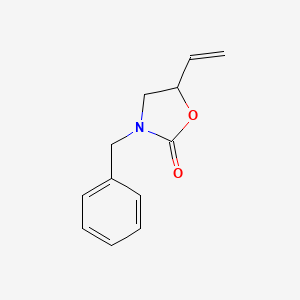

3-Benzyl-5-ethenyl-1,3-oxazolidin-2-one

Description

Properties

CAS No. |

303767-29-5 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-benzyl-5-ethenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C12H13NO2/c1-2-11-9-13(12(14)15-11)8-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |

InChI Key |

RFXXGUDIMNZAAA-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CN(C(=O)O1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The benzyl group at position 3 or 4 provides steric bulk for stereochemical control, while ethenyl/propenyl groups at position 5 enable further reactivity (e.g., Diels-Alder reactions) .

- Biodegradability : Substituents significantly impact environmental persistence. For example, 5-methyl-3-vinyl-1,3-oxazolidin-2-one shows <10% CO₂ formation in biodegradation tests, suggesting poor environmental breakdown compared to simpler analogues .

Comparison with Other Derivatives

- 4-Benzyl-1,3-oxazolidin-2-one: Synthesized via N-acylation of oxazolidinones using n-BuLi and acyl chlorides, yielding >90% efficiency .

- 5-Methyl-3-vinyl derivative : Prepared via stereoselective reduction and catalytic cyclization, with yields influenced by catalyst choice (e.g., ZnI₂ for anti-selectivity) .

Q & A

Q. What are the standard synthetic routes for 3-Benzyl-5-ethenyl-1,3-oxazolidin-2-one?

Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

Oxazolidinone Core Formation : Condensation of benzylamine with a carbonyl precursor (e.g., ethyl vinyl ether) under acidic conditions to form the oxazolidinone ring.

Functionalization : Introducing the ethenyl group via Wittig or Heck coupling reactions. For example, palladium-catalyzed cross-coupling with vinyl halides.

Purification : Chromatography or recrystallization to isolate the product.

Key reagents include triphenylphosphine (for Wittig reactions) and Pd(OAc)₂ (for coupling). Reaction yields (50-75%) depend on solvent choice (e.g., THF or DMF) and temperature (60-100°C) .

Q. How is the molecular structure of 3-Benzyl-5-ethenyl-1,3-oxazolidin-2-one confirmed?

Answer: X-ray crystallography is the gold standard. Key steps:

Crystal Growth : Slow evaporation from acetone/hexane mixtures.

Data Collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : SHELXL for structure solution and refinement. Example parameters:

Advanced Research Questions

Q. How can reaction intermediates be optimized in multi-step syntheses of this compound?

Answer: Optimization strategies include:

Flow Chemistry : Continuous reactors for precise control of exothermic reactions (e.g., ethenyl group introduction).

In Situ Monitoring : NMR or HPLC to track intermediates.

Catalyst Screening : Testing Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for improved coupling efficiency.

A comparative table of reaction conditions:

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Wittig Reaction | PPh₃ | THF | 65 | |

| Heck Coupling | Pd(OAc)₂ | DMF | 72 |

Q. What challenges arise in crystallographic analysis of 3-Benzyl-5-ethenyl-1,3-oxazolidin-2-one?

Answer: Common issues:

Twinning : Resolved using TWINABS for data scaling.

Disorder : Refinement with SHELXL’s PART instruction.

Validation : R₁ > 5% may indicate poor data quality; iterative refinement reduces discrepancies .

Q. How can bioactivity assays be designed for this compound?

Answer:

Antimicrobial Testing :

- Broth microdilution (CLSI guidelines) to determine MIC values against S. aureus and E. coli.

Cancer Cell Viability :

- MTT assays (IC₅₀ calculation) on HeLa or MCF-7 cells.

Enzyme Inhibition :

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields?

Answer:

Reproducibility Checks : Verify moisture-sensitive steps (e.g., Grignard reagent handling).

By-Product Analysis : LC-MS to identify side products (e.g., dimerization).

Scale-Up Adjustments : Pilot-scale reactors may require modified heating/cooling rates .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.